molecular formula C19H20O6 B14859831 (2s)-5,7,3',4'-Tetramethoxyflavanone

(2s)-5,7,3',4'-Tetramethoxyflavanone

Cat. No.: B14859831
M. Wt: 344.4 g/mol
InChI Key: FPXNMRFTZWGJIT-HNNXBMFYSA-N
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Description

Significance of Flavanones in Natural Products Chemistry and Medicinal Chemistry Research

Flavanones, a major subclass of flavonoids, are characterized by the saturation of the C2-C3 double bond in the C-ring. nih.govmdpi.com This structural feature distinguishes them from other flavonoid classes like flavones and flavonols. nih.gov In natural products chemistry, flavanones are of significant interest due to their widespread occurrence, particularly in citrus fruits, and their diverse biological activities. nih.govnih.gov

From a medicinal chemistry perspective, flavanones serve as important scaffolds for the development of new therapeutic agents. bohrium.com Their derivatives have been explored for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. bohrium.comnih.gov The broad spectrum of biological activities associated with flavanones has spurred extensive research into their structure-activity relationships. bohrium.com

General Overview of Polymethoxyflavanones as a Class of Flavonoids

Polymethoxyflavones (PMFs) are a specialized subgroup of flavonoids where multiple hydroxyl groups on the flavone (B191248) backbone are replaced by methoxy (B1213986) groups. nih.govnih.gov These compounds are particularly abundant in the peels of citrus fruits. nih.gov The presence of methoxy groups significantly alters the physicochemical properties of the flavonoid molecule, often leading to increased lipophilicity and metabolic stability. researchgate.netnih.gov This can result in enhanced oral bioavailability compared to their hydroxylated counterparts. researchgate.net

Flavanones are classified based on the substitution patterns on their A and B rings. nih.gov A key structural feature of flavanones is the presence of a chiral center at the C-2 position of the C-ring. nih.govresearchgate.net This gives rise to stereoisomers. In nature, flavanones predominantly exist in the (2S)-configuration. researchgate.net This specific stereochemistry is crucial for their biological activity and interaction with molecular targets.

The number and position of methoxy groups on the flavonoid skeleton have a profound impact on their biological activities. nih.gov O-methylation can enhance a flavonoid's membrane-penetrating properties, leading to better absorption and bioavailability. researchgate.net It can also influence the molecule's interaction with enzymes and receptors. For instance, methoxylation can increase metabolic stability and improve oral bioavailability. researchgate.net Research has shown that specific methoxylation patterns can confer selective inhibitory activity against certain enzymes or cellular targets. nih.gov

Contextualizing (2S)-5,7,3',4'-Tetramethoxyflavanone within Current Flavanone (B1672756) Research Paradigms

This compound is a polymethoxylated flavanone that fits squarely within current research trends. Its (2S)-configuration is typical of naturally occurring flavanones. researchgate.net The presence of four methoxy groups at positions 5, 7, 3', and 4' suggests potentially enhanced bioavailability and unique biological activities compared to its hydroxylated analog, hesperetin (B1673127). Research into this specific compound contributes to the broader understanding of how methoxylation patterns influence the pharmacological profile of flavanones.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 74628-43-6 sinophytochem.com
Chemical Formula C19H20O6 sinophytochem.com
Molecular Weight 344.36 g/mol sinophytochem.com
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one N/A
Structure Type Flavanone sinophytochem.com

The related flavone, 5,7,3',4'-Tetramethoxyflavone, has been isolated from various plant species, including Murraya paniculata, and has demonstrated a range of biological activities. caymanchem.com Studies on this and other polymethoxyflavonoids provide a valuable framework for investigating the potential of this compound. For example, 5,7,3',4'-Tetramethoxyflavone has shown anti-inflammatory and chondroprotective effects. caymanchem.comnih.govmedchemexpress.com The synthesis of such polymethoxyflavonoids has also been a subject of research, with various methods being developed. researchgate.netorientjchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3/t15-/m0/s1

InChI Key

FPXNMRFTZWGJIT-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 2s 5,7,3 ,4 Tetramethoxyflavanone and Analogous Flavanones

Total Synthesis Approaches to Flavanone (B1672756) Scaffolds

The total synthesis of the flavanone scaffold, the fundamental structure of compounds like (2S)-5,7,3',4'-Tetramethoxyflavanone, can be achieved through various pathways. These routes often involve either the methylation of a polyhydroxylated flavanone precursor or multi-step sequences that build the heterocyclic ring system from the ground up.

One common approach to synthesizing methylated flavonoids is to start with a naturally occurring or synthetically derived polyhydroxylated flavanone and introduce methyl groups to the desired positions. nih.gov For this compound, a suitable precursor would be (2S)-5,7,3',4'-tetrahydroxyflavanone, also known as Eriodictyol. The process of methylation can significantly alter the biochemical properties of flavonoids, potentially improving their intestinal absorption and metabolic stability. nih.govmdpi.com

A classical and widely used method for the O-methylation of hydroxyl groups on the flavanone core involves the use of hazardous and toxic reagents like dimethyl sulfate (B86663) (DMS). nih.govmdpi.com This reaction is typically performed under alkaline conditions, using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl groups, making them nucleophilic and ready to react with the electrophilic methyl groups of the DMS.

The regioselectivity of the methylation can be influenced by the reactivity of the different hydroxyl groups. For instance, the hydroxyl groups at positions 5 and 7 of the flavanone A-ring are generally more reactive and are often methylated first. By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve exhaustive methylation to yield the desired tetramethoxy derivative.

ReagentBase/Solvent SystemKey Features
Dimethyl Sulfate (DMS)Potassium Carbonate / DMFClassical method; base activates hydroxyl groups for methylation.
Dimethyl Sulfate (DMS)Strong basesUsed to neutralize acidic by-products, but can generate significant salt waste. nih.gov

Alternative reagents are also employed for the methylation of flavanones, each with its own advantages and specific reaction conditions. Methyl iodide is another common, albeit toxic, methylating agent used extensively in organic synthesis. nih.govjuniperpublishers.com It is often used with a base like potassium carbonate in a solvent such as acetone (B3395972) to methylate phenolic hydroxyl groups. juniperpublishers.com

A specific combination for methylating alcohols is the use of methyl iodide with silver oxide, a method known as Purdie methylation. reddit.com This reaction is effective but can be expensive. reddit.com In recent years, greener and safer alternatives have been developed to avoid the toxicity of traditional reagents. nih.govlynchburg.edu Dimethyl carbonate (DMC) has emerged as an eco-friendly methylating agent that can also serve as the solvent. nih.govresearchgate.netnih.gov To facilitate the reaction under milder conditions (e.g., 90°C), a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to catalyze the methylation process. nih.govnih.gov

ReagentConditionsKey Features
Methyl IodideWith Silver OxideKnown as Purdie methylation; effective for methylating alcohols. reddit.com
Methyl IodideWith Potassium Carbonate / AcetoneCommon method for methylating phenolic compounds. juniperpublishers.com
Dimethyl Carbonate (DMC)With DBU catalyst / Heat (90°C)Eco-friendly and non-toxic alternative; DBU promotes the reaction under mild conditions. nih.govresearchgate.net

Instead of modifying an existing flavanone, multi-step syntheses build the characteristic C6-C3-C6 skeleton from simpler starting materials. nih.gov These methods provide versatility in introducing a wide array of substituents onto the aromatic rings.

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds on an aromatic ring and is a key step in constructing the flavanone A-ring. rsc.orgnih.govwikipedia.org The reaction involves the acylation of a substituted phenol, such as a phloroglucinol (B13840) derivative, with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). wikipedia.org This reaction has advantages over Friedel-Crafts alkylation because the product is less reactive than the starting material, which prevents multiple acylations. nih.govwikipedia.org

Another cornerstone of flavonoid synthesis is the Baker-Venkataraman rearrangement . nih.govresearchgate.net This reaction converts a 2-acetoxyacetophenone into a 1,3-diketone intermediate through a base-catalyzed acyl transfer. wikipedia.org This 1,3-diketone can then undergo an acid-catalyzed cyclization to form the central heterocyclic ring, yielding the flavone (B191248) or flavanone scaffold. wikipedia.orgrsc.org

Synthetic ReactionDescriptionRole in Flavanone Synthesis
Friedel-Crafts Acylation Attaches an acyl group to an aromatic ring using a Lewis acid catalyst. wikipedia.orgUsed to construct the A-ring of the flavanone by acylating a substituted phenol. mdpi.com
Baker-Venkataraman Rearrangement A base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.orgCreates a key intermediate which is then cyclized to form the flavanone's heterocyclic core. rsc.org

The efficiency of flavanone synthesis can be significantly improved by optimizing various reaction parameters. The choice of solvent, temperature, reaction time, and the use of catalysts or additives all play a crucial role in maximizing the yield and purity of the final product. rsc.org

Methylation of Flavanone Precursors

Chemical Transformations and Modifications of the Flavanone Skeleton

Once the basic flavanone skeleton is synthesized, it can undergo further chemical transformations to create a diverse library of analogues. These modifications are not limited to methylation and can involve altering the core structure or changing the existing functional groups.

A key transformation is selective demethylation . The methoxy (B1213986) groups on the flavanone ring can be selectively cleaved using specific reagents. For example, anhydrous aluminum bromide in acetonitrile (B52724) can be used to selectively remove the 5-methoxy group, allowing for the synthesis of various hydroxylated analogues from a common tetramethoxy precursor.

More complex modifications involve adding new rings or functional groups to the skeleton. The Mannich reaction , for example, has been used to link a piperidine (B6355638) moiety to the flavan (B184786) structure, creating a novel class of flavan-alkaloids. nih.gov Such modifications can dramatically alter the molecule's properties and biological activity. Furthermore, chemical modifications can be designed to improve the metabolic stability of flavonoids. For instance, luteolin (B72000) has been chemically modified to create a new flavone that escapes the methylation that typically occurs in the body, potentially preserving its original activity. jmb.or.kr

Oxidation Reactions Leading to Flavanone Derivatives

Oxidation reactions are fundamental in both the synthesis of the flavanone core and its subsequent derivatization. A primary synthetic route to flavanones involves the oxidative cyclization of 2'-hydroxychalcones. mdpi.com Various methods have been developed to achieve this transformation efficiently.

One notable method is the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. This approach provides a versatile and atom-economic route to a variety of flavanones. acs.org Another established technique involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO) to mediate the oxidative cyclization of the precursor chalcone (B49325), affording the flavone product in good yields.

In addition to core synthesis, oxidation plays a role in the metabolic fate and biological activity of flavanones. The methoxy groups of tetramethoxyflavanone and its analogs can undergo oxidative O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes in biological systems. For instance, human CYP1B1 has been shown to catalyze the demethylation of 4'-methoxyflavone, initially forming 4'-hydroxyflavone, which can be further oxidized to 3',4'-dihydroxyflavone. mdpi.com This metabolic conversion can significantly alter the compound's biological profile.

Reduction Reactions for Structural Modifications

Reduction reactions offer a pathway to modify the flavanone scaffold, primarily by targeting the C4-carbonyl group. The reduction of this ketone function leads to the formation of flavan-4-ols, which are important intermediates for further structural diversification.

A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). acs.org The reaction typically involves the reduction of the C4-carbonyl to a hydroxyl group, yielding the corresponding flavan-4-ol. acs.org The stereochemical outcome of this reduction can be influenced by the reaction conditions and the substitution pattern of the flavanone.

The resulting flavan-4-ols can be further transformed. For example, treatment of the reduced product with strong acids can lead to the formation of deeply colored flavylium (B80283) salts. acs.org This reaction pathway underscores the utility of reduction as a tool for creating a wider range of flavonoid derivatives from a flavanone precursor. While the reduction of flavones to flavanones via catalytic hydrogenation is a well-established method, the reduction of the flavanone carbonyl group itself provides access to a different class of derivatives. researchgate.net

Substitution Reactions Involving Methoxy Groups

Direct nucleophilic substitution to replace a methoxy group on the aromatic rings of a flavanone is generally not a favored reaction pathway. Instead, reactions involving the methoxy groups primarily consist of their cleavage (demethylation), which is discussed in the subsequent section.

However, the methoxy groups play a crucial role as activating and directing groups in electrophilic aromatic substitution reactions. Their strong electron-donating nature enhances the reactivity of the A and B rings, facilitating the introduction of new functional groups such as nitro, halogen, or alkyl groups. The positions of substitution are dictated by the ortho- and para-directing effects of the existing methoxy and other ring substituents. While specific examples for this compound are not extensively detailed in the literature, the principles of electrophilic aromatic substitution are broadly applicable to this and analogous methoxylated flavanones.

Demethylation and Selective Re-methylation Studies for Structure-Activity Relationship (SAR) Exploration

The process of demethylation, or the cleavage of methyl ether bonds to reveal hydroxyl groups, is a critical strategy for exploring the structure-activity relationship (SAR) of methoxyflavanones. The number and position of hydroxyl versus methoxy groups can profoundly impact a molecule's biological activity, metabolic stability, and bioavailability.

Chemical Demethylation: Various reagents can be employed for the chemical demethylation of flavonoids. Lewis acids such as aluminum chloride (AlCl₃) and boron trichloride (BCl₃) are commonly used. Brønsted acids, like hydrobromic acid (HBr) in acetic acid, have also proven effective for serial demethylation. Studies have shown that the 5-methoxy group is often the most susceptible to cleavage by acids, a phenomenon attributed to the chelating effect of the adjacent C4-carbonyl group.

Enzymatic Demethylation: In biological systems, demethylation is often carried out by cytochrome P450 enzymes. mdpi.com For example, 3',4'-dimethoxyflavone (B191118) is a known substrate for CYP1B1, which metabolizes it into O-demethylated products. mdpi.comwikipedia.org This enzymatic process is a key factor in the in vivo activity of methoxylated flavonoids.

SAR Insights from Demethylation/Re-methylation: SAR studies have demonstrated that methylating hydroxyl groups can enhance metabolic stability by preventing conjugation reactions like glucuronidation and sulfation. This increased stability can lead to improved potency and bioavailability. For example, 5,7,4'-trimethoxyflavone was found to be significantly more potent than its unmethylated analog, apigenin (B1666066) (5,7,4'-trihydroxyflavone), in cancer cell lines. Conversely, the presence of a hydroxyl group at a specific position, such as C5, can be crucial for certain biological activities. The synthesis and evaluation of derivatives like 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) have provided valuable insights into the precise structural requirements for desired pharmacological effects.

Table 1: Comparison of Biological Activity between Methoxylated and Hydroxylated Flavones

Methoxylated Flavone Hydroxylated Analog Relative Potency Biological Context
5,7,4'-Trimethoxyflavone Apigenin ~8 times more potent Antiproliferative effect in SCC-9 cells
5,7-Dimethoxyflavone (B190784) Chrysin More potent Antiproliferative effect in SCC-9 cells
5-Hydroxy-3',4',7-trimethoxyflavone 3',4',7-Trimethoxyflavone More potent Reversal of BCRP-mediated drug resistance

Table 2: Reagents for Flavonoid Demethylation

Reagent Class Example Reagent Typical Selectivity / Notes
Brønsted Acid HBr in Acetic Acid Can achieve serial demethylation. Often removes the 5-methoxy group first.
Lewis Acid Boron Trichloride (BCl₃) Powerful demethylating agent.
Lewis Acid Aluminum Chloride (AlCl₃) Commonly used for selective demethylation.
Enzymes Cytochrome P450 (e.g., CYP1B1) Catalyzes oxidative O-demethylation in biological systems.

Biosynthetic Pathways and Ecological Significance of Flavanones and Polymethoxyflavanones

Elucidation of Flavanone (B1672756) Biosynthesis in Plant Organisms

Flavanones, including the parent structures of polymethoxylated variants like (2s)-5,7,3',4'-Tetramethoxyflavanone, are synthesized in plants through the well-established phenylpropanoid pathway. This metabolic route begins with the amino acid phenylalanine, which is derived from the shikimate pathway. A series of three enzymatic reactions, referred to as the general phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA, a key precursor for a wide array of phenolic compounds.

The first committed step in flavonoid biosynthesis involves the enzyme chalcone (B49325) synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. This molecule serves as the foundational backbone for the vast majority of flavonoids.

Following its synthesis, naringenin chalcone undergoes a critical cyclization reaction to form the characteristic three-ring structure of flavanones. This reaction is catalyzed by the enzyme chalcone isomerase (CHI) , which facilitates the stereospecific conversion of the open-chain chalcone into the tricyclic (2S)-naringenin. While this cyclization can occur spontaneously, CHI significantly accelerates the reaction rate. Naringenin is a crucial branch-point metabolite, serving as the direct precursor for various classes of flavonoids, including flavones, flavonols, and, through subsequent modifications, anthocyanins.

Further structural diversity is achieved through hydroxylation and methylation reactions. Enzymes such as flavanone 3'-hydroxylase (F3'H) and flavanone 3',5'-hydroxylase (F3'5'H) can add hydroxyl groups to the B-ring of the flavanone structure. For polymethoxyflavanones like this compound, specific O-methyltransferases (OMTs) catalyze the transfer of methyl groups to these hydroxyl positions, leading to the final methoxylated compound.

Table 1: Key Enzymes in the Core Flavanone Biosynthetic Pathway

EnzymeAbbreviationFunctionPrecursorProduct
Phenylalanine ammonia-lyasePALDeaminates phenylalanine to trans-cinnamic acid.Phenylalaninetrans-Cinnamic acid
Cinnamic acid 4-hydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid.trans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLActivates p-coumaric acid with Coenzyme A.p-Coumaric acidp-Coumaroyl-CoA
Chalcone synthaseCHSCondenses p-coumaroyl-CoA with 3x malonyl-CoA.p-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHICatalyzes intramolecular cyclization of chalcone.Naringenin chalcone(2S)-Naringenin (a flavanone)
O-methyltransferaseOMTTransfers methyl groups to hydroxyls on the flavanone core.Hydroxylated FlavanoneMethoxyflavanone

Proposed Role of Flavanones in Plant Defense Mechanisms and Secondary Metabolism

Flavanones and their derivatives, such as polymethoxyflavanones, are integral components of a plant's secondary metabolism, playing crucial roles in defense against a wide range of biotic and abiotic stresses. These compounds are not essential for primary growth and development but provide a significant adaptive advantage in the plant's interaction with its environment.

Antimicrobial and Antifungal Activity: Flavonoids, including flavanones, are widely recognized for their antimicrobial properties. They can inhibit the growth of various pathogenic bacteria and fungi. The proposed mechanisms for this activity are diverse and include the disruption of microbial cell membrane integrity, inhibition of nucleic acid synthesis, and interference with energy metabolism. Plant-derived flavonoids have been shown to be effective against a range of microbial pathogens, with some exhibiting activity against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The accumulation of these compounds in plant tissues can act as a pre-formed chemical barrier (phytoanticipins) or be rapidly synthesized in response to infection (phytoalexins).

Insect-Plant Interactions: The role of flavanones in interactions with insects is complex, as they can act as both deterrents and attractants. For many herbivorous insects, flavonoids can act as feeding deterrents, reducing the palatability and nutritional value of plant tissues. They can negatively impact insect growth, development, and survival. Conversely, for some specialist insects that have co-evolved with their host plants, specific flavonoids can act as feeding or oviposition (egg-laying) stimulants. For instance, certain flavanones in citrus plants have been found to stimulate oviposition in swallowtail butterflies. This dual role highlights the specificity of chemical signaling in plant-insect relationships.

Table 2: Ecological Roles of Flavanones in Plants

Ecological RoleMechanism of ActionExamples
Antimicrobial Defense Disruption of microbial cell membranes, inhibition of essential enzymes and nucleic acid synthesis.Inhibition of bacterial pathogens like Staphylococcus aureus and fungal pathogens like Fusarium oxysporum.
Insect Interaction Acts as feeding deterrents, toxins, or growth inhibitors for generalist herbivores.Maysin in maize deters corn earworms.
Acts as feeding or oviposition stimulants for specialist insects.Naringenin in citrus stimulates egg-laying by swallowtail butterflies.
UV Protection Accumulation in epidermal tissues to absorb harmful UV-B radiation.Flavonoid accumulation in response to high light and UV exposure.
Allelopathy Exudation from roots to inhibit the germination and growth of competing plants.Root exudates containing flavonoids can suppress the growth of neighboring plant species.

Natural Distribution Patterns of Polymethoxyflavanones in Botanical Families and Species

Polymethoxyflavanones (PMFs), including tetramethoxy derivatives, are a specialized subclass of flavonoids with a more limited distribution in the plant kingdom compared to their hydroxylated counterparts. Their occurrence is predominantly concentrated in a few plant families, where they contribute significantly to the plant's chemical profile.

The most prominent and well-documented source of polymethoxyflavanones is the Rutaceae family, particularly within the genus Citrus. The peels of citrus fruits such as oranges (Citrus sinensis), mandarins and tangerines (Citrus reticulata), and grapefruits (Citrus paradisi) are exceptionally rich in these compounds. In these species, PMFs are synthesized and accumulate in the oil glands of the peel, where they play a role in defending the fruit against pathogens and herbivores. While this compound itself is a specific structure, numerous other polymethoxylated flavanones and flavones, such as nobiletin (B1679382) and tangeretin, are abundant in this family.

Another significant botanical source of polymethoxyflavonoids is the Zingiberaceae family, which includes ginger and turmeric. Specifically, Black Ginger (Kaempferia parviflora), a medicinal plant native to Thailand, is known to contain a variety of polymethoxyflavones. Research on K. parviflora has identified compounds such as 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone as major constituents of its rhizomes.

The compound 5,7,3',4'-Tetramethoxyflavone has been specifically isolated from plants such as Murraya paniculata (Orange Jasmine), which also belongs to the Rutaceae family. It has also been identified in other unrelated species, indicating a scattered but specific distribution pattern across the plant kingdom.

Table 3: Botanical Distribution of Selected Polymethoxyflavanones

Plant FamilyGenus/SpeciesCommon NameNotable CompoundsReference
Rutaceae Citrus spp. (e.g., C. sinensis, C. reticulata)Orange, MandarinNobiletin, Tangeretin, Sinensetin, 5,6,7,4′-Tetramethoxyflavanone
Rutaceae Murraya paniculataOrange Jasmine5,7,3',4'-Tetramethoxyflavone, 5,7,3',4',5'-Pentamethoxyflavone
Zingiberaceae Kaempferia parvifloraBlack Ginger5,7-Dimethoxyflavone, 5,7,4'-Trimethoxyflavone, 3,5,7,3',4'-Pentamethoxyflavone

Investigation of Biological Activities and Molecular Mechanisms of Action for 2s 5,7,3 ,4 Tetramethoxyflavanone and Select Tetramethoxyflavanone Analogs

Methodological Approaches for In Vitro Bioactivity Assessment in Flavanone (B1672756) Research

The in vitro evaluation of flavanones, including (2S)-5,7,3',4'-Tetramethoxyflavanone, employs a variety of established and advanced methodologies to elucidate their potential biological activities. These techniques are crucial for screening compounds and understanding their mechanisms of action at a cellular and molecular level before proceeding to more complex in vivo studies.

Cell culture models are fundamental tools for the initial screening of the biological effects of flavanones. These models provide a controlled environment to study cellular responses to treatment with the compounds of interest.

Mammalian Cell Lines: Immortalized cell lines are widely used due to their robustness and ease of culture. For instance, the murine macrophage cell line RAW 264.7 is frequently employed to investigate the anti-inflammatory properties of flavanones. nih.govnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, which can then be measured to assess the inhibitory effects of the tested compounds. nih.govnih.gov Other commonly used cell lines include human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) to evaluate cytotoxic or anticancer activities. scielo.br

Primary Cells: While cell lines are convenient, primary cells, which are isolated directly from tissues, often provide a more physiologically relevant model. However, they are typically more challenging to culture and have a limited lifespan. The choice between cell lines and primary cells depends on the specific research question and the desired balance between physiological relevance and experimental feasibility.

Small-scale cell culture models, such as those utilizing baffled shake flasks, have been developed to enable high-throughput screening of various compounds and conditions, facilitating the efficient evaluation of flavanone bioactivities. nih.gov

Biochemical assays are essential for dissecting the molecular mechanisms underlying the observed biological effects of flavanones. These assays can measure the modulation of specific enzymes and signaling pathways. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used technique to quantify the production of signaling molecules like pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov By measuring the levels of these cytokines in the supernatant of cell cultures treated with flavanones, researchers can determine the compounds' anti-inflammatory potential.

Cyclooxygenase (COX) Inhibition Assays: Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation. youtube.com Assays that measure the inhibition of COX-2 activity are therefore crucial for identifying potential anti-inflammatory agents. scielo.brnih.gov These assays can determine the selectivity of a compound for COX-2 over COX-1, which is an important consideration for avoiding certain side effects. scielo.brnih.gov

Other Biochemical Assays: A variety of other biochemical assays are employed in flavanone research, including those that measure nitric oxide (NO) production (e.g., Griess test), reactive oxygen species (ROS) levels, and the activation of transcription factors like NF-κB. nih.govnih.gov Advanced techniques such as fluorescence resonance energy transfer (FRET) and AlphaLISA® are also used to study protein-protein interactions and other cellular processes. domainex.co.uk

A significant challenge in the in vitro testing of many flavanones is their poor solubility in aqueous media, which can lead to inaccurate and unreliable results. Several strategies are employed to overcome this issue.

Aprotic Solvents: A common approach is to first dissolve the flavanone in a water-miscible aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it in the aqueous assay medium. researchgate.net However, care must be taken as high concentrations of DMSO can be toxic to cells. researchgate.net

Inclusion Complexes: The formation of inclusion complexes with molecules like cyclodextrins can significantly enhance the aqueous solubility of flavonoids. ekb.eg This method involves encapsulating the hydrophobic flavanone molecule within the cyclodextrin's cavity, thereby increasing its dispersibility in water. ekb.eg

Nanoemulsion Formulations and Solid Dispersions: Advanced formulation strategies such as the creation of nanostructures and solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) are also utilized. frontiersin.orgnajah.edu These techniques can improve the dissolution rate and bioavailability of poorly soluble compounds. najah.edu For instance, solid dispersions of naringenin (B18129) and hesperetin (B1673127) with PVP have been shown to dramatically increase their release in aqueous environments. najah.edu

Select Biological Activities Investigated in Specific Tetramethoxyflavanone Analogs with Potential Implications for this compound

Research into various tetramethoxyflavanone analogs has revealed a range of biological activities, providing insights into the potential therapeutic applications of this class of compounds, including this compound.

Many flavonoids, including tetramethoxy-substituted analogs, exhibit antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various diseases. researchgate.net

The antioxidant activity of flavanones is often evaluated using in vitro assays such as the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov Studies on various flavanone derivatives have demonstrated their capacity to interact with and neutralize free radicals. For example, certain methoxyflavanones have shown notable antioxidant activity. The position and number of methoxy (B1213986) and hydroxyl groups on the flavanone skeleton are crucial for their radical scavenging potential. researchgate.net One study on flavones isolated from Goniothalamus tenuifolius highlighted that an ortho 3',4'-diphenolic structure was essential for significant free radical scavenging activity. koreascience.kr While specific data for this compound is limited in the provided context, the general antioxidant properties of methoxylated flavonoids suggest it may also possess such activity.

Table 1: Antioxidant Activity of Select Flavanone Analogs

Compound/Extract Assay IC50 (µg/mL) Source
Flavanone Derivative 4 DPPH 3.53 ± 0.1 scielo.br
Trolox (Control) DPPH 2.23 ± 0.92 scielo.br
60% Aqueous Ethanol Extract of S. baicalensis ABTS 34.04 core.ac.uk

The anti-inflammatory properties of tetramethoxyflavanones and related compounds are a significant area of investigation. Inflammation is a key process in many chronic diseases, and its modulation by natural compounds is of great interest.

Inhibition of Pro-inflammatory Cytokines: Research has shown that certain tetramethoxyflavones can suppress the production of pro-inflammatory cytokines. For example, 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F) was found to inhibit the production of TNF-α. nih.gov It also inhibited the expression of inflammatory mediators induced by IL-1β or TNF-α. nih.gov Another compound, 3,5,6,7,3′,4′-hexamethoxyflavone, significantly inhibited the LPS-induced production of IL-1β, IL-6, and TNF-α in RAW 264.7 macrophage cells. nih.gov These findings suggest that tetramethoxyflavanones can modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. nih.govnih.gov

Inhibition of Inflammatory Enzymes: Tetramethoxyflavones have also been shown to inhibit enzymes that play a crucial role in the inflammatory cascade. The aforementioned p7F inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. nih.govnih.gov Similarly, some methoxyflavones have demonstrated selective inhibition of COX-2. nih.gov This selective inhibition is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. youtube.com

Table 2: Anti-inflammatory Activity of Select Methoxyflavanone Analogs

Compound Model/Assay Effect Source
2′-carboxy-5,7-dimethoxy-flavanone Nitric Oxide Production (RAW 264.7 cells) IC50 = 0.906 µg/mL researchgate.net
4′-bromo-5,7-dimethoxy-flavanone Nitric Oxide Production (RAW 264.7 cells) IC50 = 1.030 µg/mL researchgate.net
5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F) COX-2/PGE2 and iNOS/NO production Inhibition in LPS-stimulated RAW 264.7 cells nih.gov
3,5,6,7,3′,4′-hexamethoxyflavone IL-1β, IL-6, TNF-α production Significant inhibition at 100 µM in LPS-induced RAW 264.7 cells nih.gov
Methoxyflavone F2 COX-2 Inhibition 98.96 ± 1.47% inhibition nih.gov

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are limited, research on similar tetramethoxyflavone compounds provides insights into its potential mechanisms. The antimicrobial action of flavonoids is often attributed to their ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.

Flavonoids can interfere with the integrity of bacterial cell membranes, leading to the leakage of cellular components and ultimately cell death. nih.govfrontiersin.orgucl.ac.ukucl.ac.uk This disruption can occur through various mechanisms, including interactions with the lipid bilayer that alter its fluidity and permeability. ucl.ac.uk The antimicrobial activity of flavonoids is also linked to their ability to inhibit crucial microbial enzymes. nih.govresearchgate.net For instance, some flavonoids have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.govresearchgate.net Additionally, enzymes involved in fatty acid synthesis, such as biotin (B1667282) carboxylase, have been identified as potential targets for flavonoid-based antimicrobial agents. semanticscholar.org

It is important to note that the presence and position of methoxy groups on the flavonoid skeleton can influence antimicrobial efficacy. While some studies suggest that methoxylation can reduce antibacterial properties compared to hydroxylation, others indicate that specific methoxylation patterns can enhance activity. nih.gov For example, one study found that 5-demethyl sinensetin, a tetramethoxyflavone, exhibited antibacterial activity against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.312 to 0.500 mg/mL. up.ac.za Another study on synthetic 2',4',6'-trioxygenated flavones demonstrated moderate antibacterial activity for one of the compounds. scialert.net

Further research is needed to specifically elucidate the antimicrobial mechanisms of this compound and to determine its spectrum of activity against various microbial pathogens.

Neuroprotective Activity

Research suggests that this compound and related compounds may exert neuroprotective effects, primarily through the modulation of oxidative stress pathways. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neurodegenerative diseases.

While direct studies on the neuroprotective activity of this compound are not extensively available, the broader class of polymethoxyflavones has shown promise in this area. For instance, 5,7,3',4'-Tetramethoxyflavone has been investigated for its chondroprotective effects, which involve the modulation of signaling pathways also relevant to neuroprotection, such as the β-catenin signaling pathway. medchemexpress.cominvivochem.netnih.gov This compound was found to decrease the concentration of pro-inflammatory molecules like IL-1β and TNF-α, which are also implicated in neuroinflammation. nih.gov

The ability of flavonoids to scavenge free radicals is a well-established mechanism contributing to their antioxidant and neuroprotective potential. The structural features of flavonoids, including the number and position of hydroxyl and methoxy groups, play a crucial role in their radical scavenging activity.

Structure-Activity Relationship (SAR) Studies in Polymethoxyflavanones

The biological activities of polymethoxyflavanones are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies aim to understand how specific structural features, such as the number and position of methoxy groups and the stereochemistry of the molecule, influence its biological effects.

Influence of Methoxy Group Positions on Biological Activity Profiles

The position of methoxy groups on the flavanone core is a critical determinant of biological activity. nih.gov For example, in terms of antimicrobial activity, the presence of a methoxy group at certain positions may enhance or diminish efficacy. nih.gov One study on antibacterial effects of flavonoids suggested that while methoxylation, in general, might reduce activity compared to hydroxylation, a methoxy group at the C8 position in ring A appeared to increase antibacterial properties. nih.gov

In the context of other biological activities, such as anti-inflammatory and chondroprotective effects, specific methoxylation patterns are also crucial. The compound 5,7,3',4'-tetramethoxyflavone has demonstrated anti-inflammatory and chondroprotective activities. medchemexpress.cominvivochem.netnih.govcaymanchem.com

Comparative Analysis of Hydroxylated vs. Methoxylated Flavonoids on Lipophilicity and Membrane Permeability

The substitution of hydroxyl groups with methoxy groups significantly alters the physicochemical properties of flavonoids, particularly their lipophilicity (fat-solubility) and, consequently, their ability to permeate biological membranes.

Methoxylation generally increases the lipophilicity of a flavonoid. This increased lipophilicity can enhance the molecule's ability to cross cell membranes, which may lead to improved bioavailability and intracellular accumulation. However, this is not always directly correlated with increased biological activity. For instance, in the context of antibacterial activity, some studies have shown that hydroxylated flavonoids can be more potent than their methoxylated counterparts, suggesting that factors other than just membrane permeability, such as the ability to donate a hydrogen atom for radical scavenging or specific interactions with target proteins, are also critical. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical pharmacokinetic and metabolic research of the specific compound This compound that adheres to the requested outline.

The search results did not yield specific studies covering:

In Vitro Pharmacokinetic Studies: No data was found on the metabolic stability in liver microsomes, plasma protein binding assays, or membrane permeability studies (such as Caco-2 assays) for this compound.

In Vivo Pharmacokinetic Research: There is a lack of published research detailing the in vivo absorption, systemic exposure, and bioavailability of this specific flavanone in animal models following oral or intravenous administration.

Research is available for the structurally related compound 5,7,3',4'-Tetramethoxyflavone , but this is a different chemical entity, and its pharmacokinetic properties cannot be substituted to ensure scientific accuracy for the requested flavanone.

Therefore, it is not possible to provide the thorough, data-driven article as requested while strictly adhering to the specified compound and outline.

Computational Chemistry and in Silico Modeling for 2s 5,7,3 ,4 Tetramethoxyflavanone Research

Quantum Chemical Calculations (e.g., DFT) for Structural Validation and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in the computational study of flavonoids. These methods are used to validate the three-dimensional structure of molecules and to elucidate their electronic properties, which are crucial determinants of their chemical reactivity and biological activity.

For a compound like (2S)-5,7,3',4'-Tetramethoxyflavanone, DFT calculations would be employed to determine its most stable geometric conformation by optimizing the molecular structure to a minimum energy state. This process provides precise bond lengths, bond angles, and dihedral angles. The results of these calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the structure.

Furthermore, DFT is used to calculate key electronic properties that offer insights into the molecule's reactivity. These properties include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how a molecule will interact with other molecules. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding and predicting intermolecular interactions, such as hydrogen bonding and docking with biological targets. researchgate.net

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as FT-IR, FT-Raman, and NMR chemical shifts. researchgate.net Comparing these computed spectra with experimental results serves as another layer of structural validation. researchgate.net

These quantum chemical insights are foundational for subsequent computational studies, including molecular docking and QSAR modeling.

Molecular Docking Studies for Investigating Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). mdpi.comnih.gov This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

The process involves computationally placing the ligand into the binding site of a protein whose three-dimensional structure is known. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. The output of a docking study typically includes:

Binding Energy: A numerical score (often in kcal/mol) that estimates the strength of the interaction. A lower binding energy generally indicates a higher binding affinity. researchgate.net

Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. unsoed.ac.id

For example, in studies of other flavonoids, molecular docking has been used to predict their binding to various cancer-related proteins, such as MEK2 and Epidermal Growth Factor Receptor (EGFR). unsoed.ac.idmdpi.com The binding energies and specific amino acid interactions revealed by these studies provide a basis for understanding their potential inhibitory mechanisms. unsoed.ac.idmdpi.com Similarly, docking studies on this compound would be crucial for screening its potential against a panel of therapeutic targets and predicting its mechanism of action.

Flavonoid ExampleTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
DidyminBACE1-9.80-
5,7-dimethoxyflavone (B190784) (DMF)GABRA1-9.40His102, Tyr160
5,7,4'-trimethoxyflavone (TMF)5-HT2A-9.30Ser242, Ser159
2',5'-dihydroxy-3,4-dimethoxychalconeEGFR-7.67Met769, Ala719, Thr766

Note: This table presents example data for other flavonoids to illustrate the typical results of molecular docking studies. Data for this compound would require specific computational investigation.

Molecular Dynamics Simulations for Elucidating Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. biointerfaceresearch.com MD simulations model the physical movements of atoms and molecules over time, providing valuable insights into the stability and conformational behavior of the ligand-receptor complex in a simulated physiological environment. biointerfaceresearch.com

Following a promising docking result, an MD simulation would be performed on the complex of this compound and its predicted target protein. The simulation, often run for nanoseconds, tracks the trajectory of each atom based on classical mechanics. mdpi.combiointerfaceresearch.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand backbone atoms over time compared to their initial docked positions. A stable, low RMSD value suggests that the complex is structurally stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and how they are affected by ligand binding. biointerfaceresearch.com

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking. biointerfaceresearch.com

MD simulations are crucial for validating the stability of a docked pose and refining the understanding of the binding dynamics, providing a more realistic assessment of the ligand's potential as an inhibitor. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmedcraveonline.com A QSAR model can be used to predict the activity of new, untested compounds and to guide the chemical modification of a lead compound, like this compound, to enhance its efficacy. medcraveonline.commdpi.com

The development of a QSAR model involves several key steps:

Data Set Collection: A series of flavanone (B1672756) analogs with experimentally measured biological activities (e.g., IC50 values) against a specific target is required.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties, or structural features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

Once a validated QSAR model is established for a class of flavanones, it can be used to predict the biological activity of newly designed analogs of this compound before they are synthesized, saving significant time and resources in the lead optimization process. researchgate.net

In Silico Screening Approaches for Identifying Novel Flavanone Analogs and Drug Design

In silico screening, also known as virtual screening, is a powerful strategy used in modern drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. mdpi.comresearchgate.net This approach can be used to identify novel flavanone analogs with potentially improved properties compared to a starting compound like this compound.

There are two main types of virtual screening:

Ligand-Based Virtual Screening: This method is used when the 3D structure of the target is unknown but a set of active molecules is available. A model (pharmacophore) representing the essential structural features required for activity is built and used to screen databases for compounds that match this model.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking is used to screen large libraries of compounds against the protein's binding site. mdpi.com The compounds are ranked based on their predicted binding affinity, and the top-scoring candidates are selected for further experimental testing. researchgate.net

These screening methods allow researchers to efficiently evaluate thousands or even millions of compounds, prioritizing a smaller, more manageable number for synthesis and biological evaluation, thereby accelerating the discovery of new drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (2S)-5,7,3',4'-Tetramethoxyflavanone, and how can purity be validated?

  • The synthesis typically involves regioselective methylation of hydroxyl groups on the flavanone backbone. A common approach uses tetrachlorophosphazene intermediates in THF with triethylamine as a base, followed by column chromatography for purification . Purity validation requires HPLC (≥98% purity threshold), NMR (to confirm substitution patterns), and MS (for molecular weight verification) .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Chiral HPLC or polarimetry ([α]D measurements) are critical. For example, (2S)-flavanone derivatives from Andrographis paniculata showed [α]D = −34.8° (c = 0.01, MeOH), confirming the S-configuration . X-ray crystallography may also resolve ambiguities in stereochemical assignments .

Q. What spectroscopic techniques are essential for structural elucidation?

  • 1H/13C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons.
  • UV-Vis : Absorbance peaks at ~270 nm (Band II) and ~320 nm (Band I) confirm flavanone conjugation .
  • IR : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

Q. What biological activities have been preliminarily reported for this compound?

  • While direct data on this compound is limited, structurally similar tetramethoxyflavonoids exhibit anti-glycation and antioxidant properties . Screening via enzyme inhibition assays (e.g., CDK4 for cancer studies) or cellular models (e.g., ROS scavenging) is recommended .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Batch variability often arises from residual solvents or regioisomeric impurities. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and identify misassigned peaks . Cross-validate with computational methods (DFT for NMR chemical shift prediction) to distinguish between structural isomers .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Prioritize targets like Cyclin D (PDB ID: 2WZ9) using FlexX or AutoDock. Key residues (Ala16, Tyr17) show hydrophobic interactions with flavanone derivatives .
  • MD simulations : Analyze RMSF (root mean square fluctuation) to assess binding stability over 100 ns trajectories .

Q. How does the methoxy substitution pattern influence bioavailability and metabolic stability?

  • Methoxy groups at 5,7,3',4' positions reduce polarity, enhancing membrane permeability (logP ~2.5 predicted via PubChem). Phase I metabolism (demethylation) can be studied using liver microsomes, with LC-MS/MS monitoring metabolites like 3',4'-dihydroxy derivatives .

Q. What strategies mitigate experimental losses during isolation due to compound instability?

  • Storage : Maintain at −20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Handling : Use amber vials to avoid photodegradation. For solubility issues, pre-dissolve in DMSO (≤0.1% final concentration) in cell-based assays .

Data Contradictions and Resolution

Discrepancies in reported melting points (e.g., 164–166°C vs. 118–120°C in related analogs):

  • Variations arise from polymorphic forms or hydrate formation. Perform DSC (differential scanning calorimetry) to characterize thermal behavior and PXRD to identify crystalline phases .

Conflicting bioactivity results across studies:

  • Standardize assay conditions (e.g., cell line viability, ROS detection kits). Use positive controls (e.g., quercetin for antioxidant assays) and validate via orthogonal methods (e.g., ESR for radical scavenging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.